

An In-depth Technical Guide to Ethylenethiourea: Chemical Properties and Structure Elucidation

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Compound of Interest

Compound Name: *Ethylenethiourea*

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Introduction

Ethylenethiourea (ETU), systematically known as Imidazolidine-2-thione, is an organosulfur compound with significant industrial applications, primarily as a vulcanization accelerator in the production of polychloroprene (neoprene) and other rubbers.[1] It is also a known degradation product and metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, which are widely used in agriculture.[1] This guide provides a comprehensive overview of the chemical properties of **ethylenethiourea** and the key experimental methodologies for its structure elucidation.

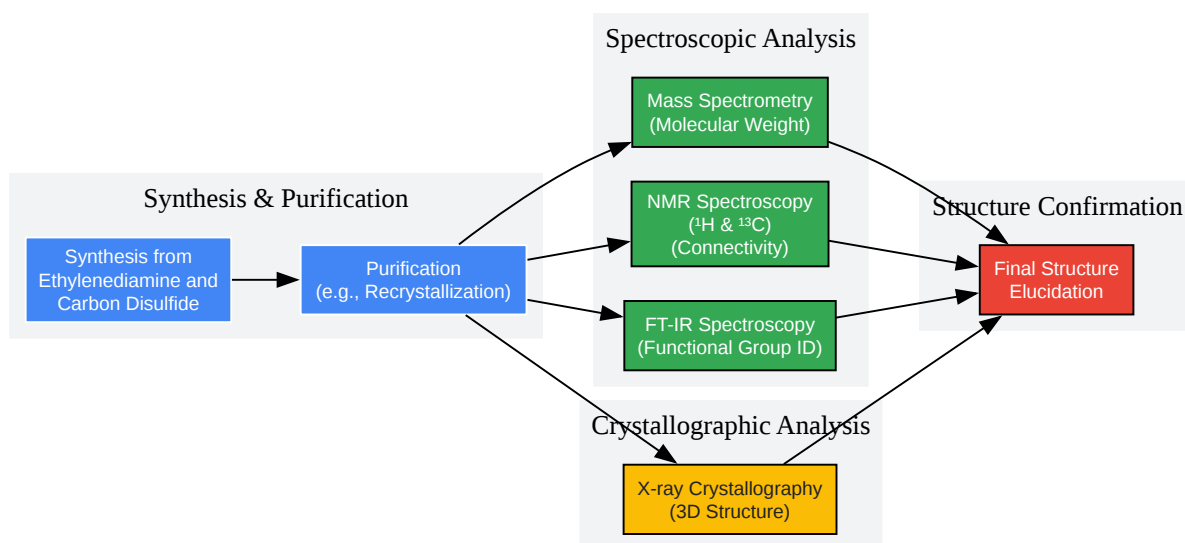
Chemical Properties of Ethylenethiourea

Ethylenethiourea is a white to pale-green crystalline solid with a faint amine-like odor.[2] Its core structure consists of a five-membered ring containing two nitrogen atoms and a sulfur atom. The quantitative chemical and physical properties of **ethylenethiourea** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	Imidazolidine-2-thione	[1]
Synonyms	1,3-Ethylene-2-thiourea, N,N'- Ethylenethiourea, 2- Mercaptoimidazoline	[1]
Molecular Formula	C ₃ H ₆ N ₂ S	[1]
Molecular Weight	102.16 g/mol	[1]
Appearance	White to pale-green crystalline solid	[2]
Odor	Faint, amine-like	[2]
Melting Point	203 °C	[1]
Boiling Point	Decomposes before boiling	[1]
Solubility	Soluble in hot water; slightly soluble in cold water, methanol, ethanol.	[2]

Structure Elucidation of Ethylenethiourea

The definitive determination of the chemical structure of **ethylenethiourea** relies on a combination of spectroscopic and crystallographic techniques. The logical workflow for its structure elucidation is outlined below.



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Caption: Workflow for the structure elucidation of **Ethylenethiourea**.

Experimental Protocols

Detailed methodologies for the key experiments involved in the synthesis and structural characterization of **ethylenethiourea** are provided below.

Synthesis of Ethylenethiourea

Ethylenethiourea is synthesized by the reaction of ethylenediamine with carbon disulfide.[1]

Materials:

- Ethylenediamine
- Carbon disulfide
- Dichloromethane (or other suitable solvent)

Procedure:

- A solution of ethylisothiocyanate (derived from ethylenediamine and carbon disulfide) in dichloromethane is prepared.[3]
- This solution is added dropwise to a suspension of the appropriate amine in dichloromethane.[3]
- The reaction mixture is stirred at room temperature for a specified period.
- The solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a DMSO/water mixture, to yield crystalline **ethylenethiourea**. [3]

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: A small amount of the solid **ethylenethiourea** sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.[4] Alternatively, a Nujol mull can be prepared.
- Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm^{-1} . [4]
- Expected Absorptions:
 - N-H stretching: A sharp and strong absorption band in the region of 3011–3335 cm^{-1} . [4]
 - C=S stretching: A strong intensity band in the 1213–1284 cm^{-1} range. [4]

^1H and ^{13}C NMR spectroscopy are employed to determine the connectivity of atoms in the molecule.

Methodology:

- Sample Preparation: A sample of **ethylenethiourea** is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6).[\[4\]](#)
- ^1H NMR Data Acquisition:
 - The ^1H NMR spectrum is recorded on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz).
 - Expected Signals: Protons of the ethylene bridge will appear as a singlet or a multiplet, and the N-H protons will also give a characteristic signal.[\[4\]](#)
- ^{13}C NMR Data Acquisition:
 - The ^{13}C NMR spectrum is recorded, typically with proton decoupling.
 - Expected Signals: A signal for the C=S carbon is expected around 180.2 ppm.[\[4\]](#) The carbons of the ethylene bridge will also show a characteristic signal.[\[4\]](#)

Mass spectrometry is used to determine the molecular weight of **ethylenethiourea** and to study its fragmentation pattern.

Methodology:

- Ionization Method: Electrospray ionization (ESI) is a common method for analyzing thiourea derivatives.[\[4\]](#)
- Data Acquisition: The mass spectrum is recorded, and the molecular ion peak ($[\text{M}+\text{H}]^+$) is identified.
- Expected Result: The mass spectrum will show a prominent peak corresponding to the molecular weight of **ethylenethiourea** (102.16 g/mol).[\[4\]](#)

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule in the solid state.

Methodology:

- Crystal Growth: Single crystals of **ethylenethiourea** are grown by slow evaporation of a saturated solution in a suitable solvent.[3]
- Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using least-squares procedures.[3] The positions of all non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.[3]
- Structural Information: This technique provides precise bond lengths, bond angles, and the overall molecular conformation, confirming the cyclic structure of **ethylenethiourea**. For a derivative, 1-ethyl-3-(3-methoxyphenyl) thiourea, X-ray crystallography revealed a monoclinic crystal system with the space group $P2_1/n$. [4]

Conclusion

The structural elucidation of **ethylenethiourea** is a systematic process that combines synthesis, purification, and a suite of powerful analytical techniques. FT-IR, NMR, and mass spectrometry provide crucial information about the functional groups, atomic connectivity, and molecular weight, respectively. Ultimately, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure. The detailed protocols provided in this guide serve as a valuable resource for researchers and scientists involved in the study and application of this important industrial chemical.

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